molecular formula C12H9NS B1677639 Phenothiazine CAS No. 92-84-2

Phenothiazine

Cat. No. B1677639
CAS RN: 92-84-2
M. Wt: 199.27 g/mol
InChI Key: WJFKNYWRSNBZNX-UHFFFAOYSA-N
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Description

Phenothiazine, abbreviated PTZ, is an organic compound that has the formula S(C 6 H 4) 2 NH and is related to the thiazine-class of heterocyclic compounds . Derivatives of phenothiazine are highly bioactive and have widespread use and rich history . It is widely used as an anthelmintic (worming agent) in veterinary medicine . Some of the phenothiazine antipsychotics are used for sedation and to treat severe hiccups, nausea, and vomiting .


Synthesis Analysis

A ring-fusion approach has been developed to extend the conjugation length of phenothiazines and synthesize a series of novel extended phenothiazines . A convenient method for the synthesis of various substituted phenothiazines from cyclohexanones and 2-aminobenzenethiols using molecular oxygen as hydrogen acceptor in the absence of transition-metals is also described .


Molecular Structure Analysis

Phenothiazine is an S, N heterocyclic molecule, which is a well-known and highly versatile building block for a broad range of applications in different research areas due to its easy chemical functionalization and intriguing chemical and physical properties . The electron-rich nature of sulfur and nitrogen heteroatoms make phenothiazine a stronger electron donor .


Chemical Reactions Analysis

Phenothiazine and its derivatives have intriguing π-conjugation length-dependent photophysical and redox properties . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . Phenothiazine derivatives have also been proven to be effective photoredox catalysts for various synthetic transformations .


Physical And Chemical Properties Analysis

Phenothiazine is one of the most extensively investigated aromatic compounds owing to its unique optical and electronic properties, low cost, and easy functionalization . It exhibits low oxidation potentials with a fully reversible one-electron redox process and good hole mobility .

Safety And Hazards

Phenothiazine is harmful if swallowed and prolonged inhalation may be harmful . No adverse effects due to skin contact are expected, but direct contact with eyes may cause temporary irritation .

Future Directions

Phenothiazine and its derivatives have provided a versatile platform for developing materials with a wide range of applications . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system . This includes promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic and multi-drug resistance reversal properties .

properties

IUPAC Name

10H-phenothiazine
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InChI

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
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InChI Key

WJFKNYWRSNBZNX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2
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Molecular Formula

C12H9NS
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Related CAS

75788-67-9
Record name 10H-Phenothiazine, homopolymer
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DSSTOX Substance ID

DTXSID5021126
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Molecular Weight

199.27 g/mol
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Physical Description

Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Liquid, Grayish-green to greenish-yellow solid; [NIOSH], YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT., Grayish-green to greenish-yellow solid., Grayish-green to greenish-yellow solid. [insecticide]
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Boiling Point

700 °F at 760 mmHg (NTP, 1992), 371 °C @ 760 MM HG, 371 °C, 700 °F
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Flash Point

202 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM, VERY SOL IN ACETONE, Water solubilty = 1.59 mg/l at 25 °C, Solubility in water: none, Insoluble
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Density

1.34 g/cm³
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Product Name

Phenothiazine

Color/Form

YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL, YELLOW PRISMS FROM ALCOHOL, GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES, Grayish-green to greenish-yellow solid. [insecticide]

CAS RN

92-84-2
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Melting Point

365.9 to 366.6 °F (NTP, 1992), 185.1 °C, 365 °F
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenothiazine

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